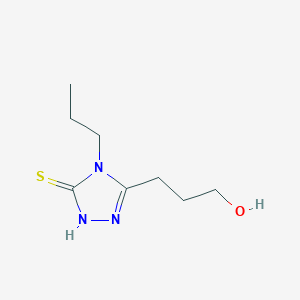
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is not fully understood, but it is thought to act as a thiol-containing compound that can react with other molecules through the formation of disulfide bonds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been used in studies of oxidative stress. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been shown to bind to a variety of metal ions, and has been used in studies of metal ion binding. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been shown to have anti-inflammatory properties, and has been used in studies of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol in lab experiments is that it is a relatively simple compound to synthesize, and can be obtained in high yields. Another advantage is that 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has a variety of biochemical and physiological effects, which makes it useful for a wide range of experiments. One limitation of using 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol. One area of research could be to further investigate the mechanism of action of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, in order to better understand its biochemical and physiological effects. Another area of research could be to investigate the potential therapeutic applications of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol, particularly in the treatment of oxidative stress and inflammation. Additionally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of metal ion binding, with the goal of developing new metal ion sensors or chelators. Finally, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol could be used in studies of thiol-containing compounds, in order to better understand the role of thiols in biological processes.
Métodos De Síntesis
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol can be synthesized using a variety of methods, including the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-chloro-1-propanol in the presence of a base. Other methods include the reaction of 4-propyl-4H-1,2,4-triazole-3-thiol with 3-bromo-1-propanol or 3-iodo-1-propanol. The synthesis of 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and is commonly used as a reagent in experiments involving thiol-containing compounds. 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has also been used in studies of oxidative stress, as it has been shown to have antioxidant properties. In addition, 3-(5-mercapto-4-propyl-4H-1,2,4-triazol-3-yl)-1-propanol has been used in studies of metal ion binding, as it has been shown to bind to a variety of metal ions.
Propiedades
IUPAC Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-2-5-11-7(4-3-6-12)9-10-8(11)13/h12H,2-6H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCEWDVFDTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypropyl)-4-propyl-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


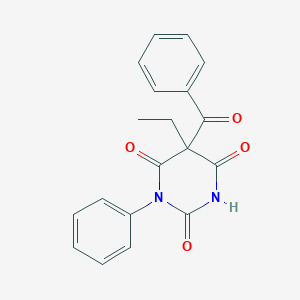
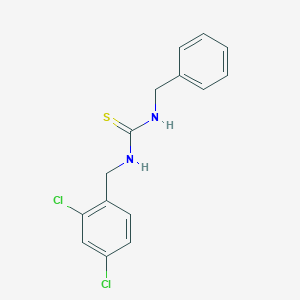
![6-(2,5-difluorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5036903.png)
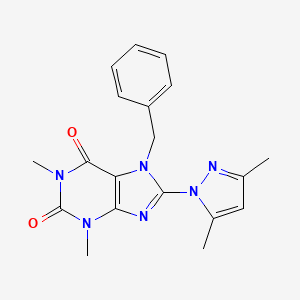
![5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid](/img/structure/B5036913.png)
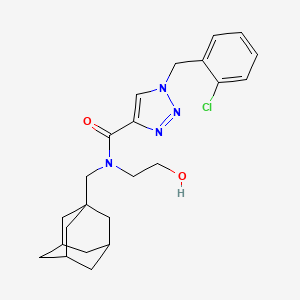
![2-chloro-5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036925.png)
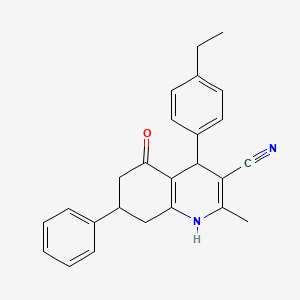
![N,N'-[(4-bromophenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5036947.png)
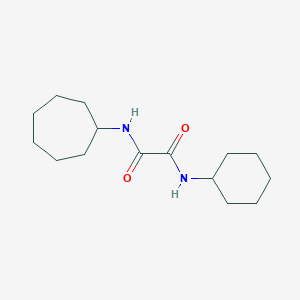
![ethyl [3-acetyl-5-(acetylamino)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5036965.png)
![4-methoxy-2,5-dimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5036977.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-(5-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5036984.png)